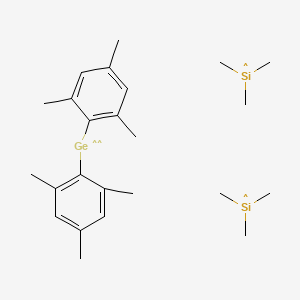
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane--trimethylsilyl (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) is a compound that belongs to the class of organogermanium compounds. These compounds are known for their unique properties and potential applications in various fields such as materials science, catalysis, and medicinal chemistry. The presence of germanium and silicon in the molecular structure imparts distinct characteristics to this compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) typically involves the reaction of 2,4,6-trimethylphenylgermanium trichloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent the oxidation of the germanium compound. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
Applications De Recherche Scientifique
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry, including anticancer and antiviral research.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism by which Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of germanium and silicon atoms in the compound’s structure allows it to participate in unique chemical interactions, potentially leading to the modulation of biological pathways. These interactions can influence cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4,6-trimethylphenyl)-lambda~2~-stannane: A similar compound with tin instead of germanium.
Bis(2,4,6-trimethylphenyl)-lambda~2~-silane: A silicon analog of the compound.
Bis(2,4,6-trimethylphenyl)-lambda~2~-plumbane: A lead analog of the compound.
Uniqueness
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) is unique due to the presence of both germanium and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for. For example, the compound’s stability and reactivity can be fine-tuned by modifying the germanium and silicon components, providing versatility in its use.
Propriétés
Numéro CAS |
111655-80-2 |
|---|---|
Formule moléculaire |
C24H40GeSi2 |
Poids moléculaire |
457.4 g/mol |
InChI |
InChI=1S/C18H22Ge.2C3H9Si/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;2*1-4(2)3/h7-10H,1-6H3;2*1-3H3 |
Clé InChI |
GEEJCZPBFBDTOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C.C[Si](C)C.C[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



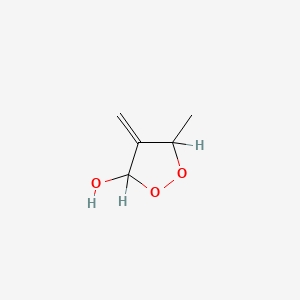
![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)

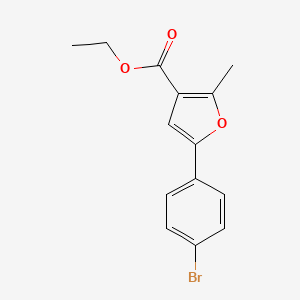
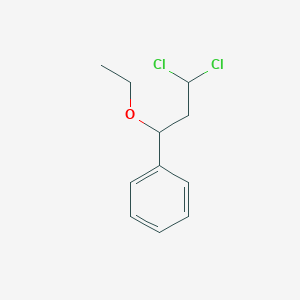
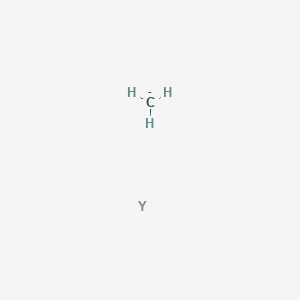
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
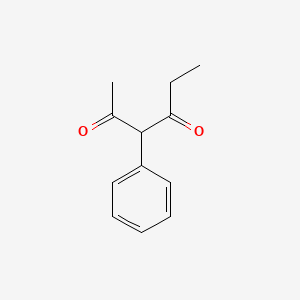
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
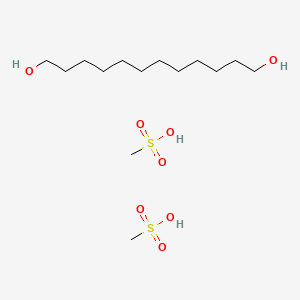
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)

![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)
